
3-Hydroxy-3-(2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(2-methylphenyl)propanamide is a natural product found in Streptomyces griseoluteus with data available.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Rats
A study by Wu et al. (2006) examined the pharmacokinetics and metabolism of a compound similar to 3-Hydroxy-3-(2-methylphenyl)propanamide, known as S-1, in rats. This research is crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for their potential therapeutic applications.
Tropicamide Distribution in Warm-Blooded Animals
Shormanov et al. (2016) investigated the distribution of tropicamide, chemically related to 3-Hydroxy-3-(2-methylphenyl)propanamide, in the bodies of warm-blooded animals (rats) after intragastric administration. This study provides insights into how similar compounds distribute in animal tissues, offering valuable information for potential medicinal uses (Shormanov et al., 2016).
Quantum Chemical Studies of Bicalutamide
Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a compound structurally similar to 3-Hydroxy-3-(2-methylphenyl)propanamide. These studies help understand the molecular properties of such compounds, which is crucial for their application in treating conditions like prostate cancer (Otuokere & Amaku, 2015).
Radiosynthesis for Prostate Cancer Imaging
Gao et al. (2011) explored new carbon-11-labeled propanamide derivatives for prostate cancer imaging using positron emission tomography (PET). This research indicates how derivatives of 3-Hydroxy-3-(2-methylphenyl)propanamide can be used in advanced medical imaging techniques (Gao et al., 2011).
Bioreduction for Antidepressant Production
Tang et al. (2011) studied the bioreduction of a compound similar to 3-Hydroxy-3-(2-methylphenyl)propanamide for producing (S)-duloxetine, an antidepressant. This research shows the potential of using bioreduction techniques in pharmaceutical manufacturing (Tang et al., 2011).
Propriétés
Numéro CAS |
146669-24-1 |
|---|---|
Nom du produit |
3-Hydroxy-3-(2-methylphenyl)propanamide |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-hydroxy-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(12)6-10(11)13/h2-5,9,12H,6H2,1H3,(H2,11,13) |
Clé InChI |
LKTRKUPEDMMAQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CC(=O)N)O |
SMILES canonique |
CC1=CC=CC=C1C(CC(=O)N)O |
Synonymes |
3-hydroxy-3-(2'-methylphenyl)propane-1-carboxamide U 77864 U-77864 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![2-Methyl-1-cyclopropanecarboxylic acid [5-[2-(3,4-dimethoxyphenyl)-4-quinolinyl]-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1227910.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
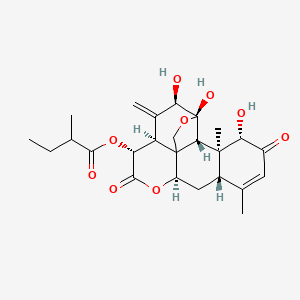
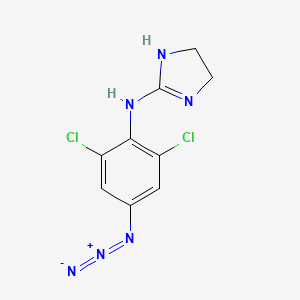
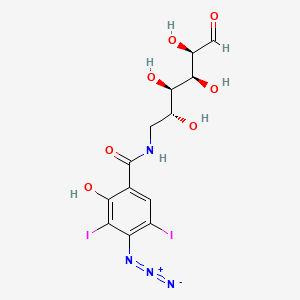
![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
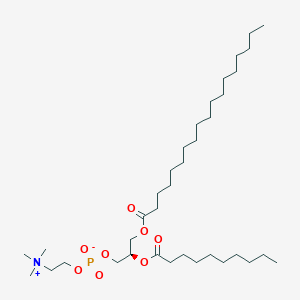
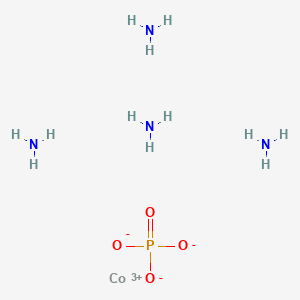
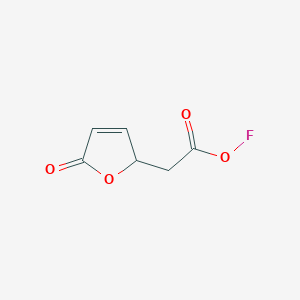

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)